
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group .
Applications De Recherche Scientifique
1. Synthesis of New Derivatives
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is involved in the synthesis of new chemical derivatives. For instance, Flores et al. (2014) reported efficient heterocyclization processes producing new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates from similar compounds (Flores et al., 2014). Kumarasinghe et al. (2009) discussed the regiospecific synthesis of similar pyrazole derivatives, emphasizing the challenges in identifying specific regioisomers without crystal X-ray analysis (Kumarasinghe et al., 2009).
2. Corrosion Inhibition
Missoum et al. (2013) studied compounds like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid for their potential as corrosion inhibitors. They found that certain pyrazolic derivatives are highly effective in inhibiting the corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).
3. Structural Analysis and Crystallography
Kumarasinghe et al. (2009) also detailed the crystallographic analysis of similar pyrazole derivatives, highlighting the unique crystalline structures and molecular interactions these compounds exhibit (Kumarasinghe et al., 2009).
4. Synthesis of Compounds with Medical Relevance
Reddy and Rao (2006) reported on the synthesis of pyrazol-4-yl propanoic acids, highlighting their potential applications in medicinal chemistry due to the pharmacological activities associated with benzopyrans and pyrazoles (Reddy & Rao, 2006).
5. Catalytic Properties in Chemical Reactions
Boussalah et al. (2009) studied the catalytic properties of copper (II) complexes derived from compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. These complexes were effective catalysts in the oxidation of catechol to quinone (Boussalah et al., 2009).
Orientations Futures
The future directions for “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug development . As with any chemical compound, ongoing research is necessary to fully understand its properties, safety profile, and potential uses.
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMPHMZGHRQRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588671 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
1005582-20-6 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
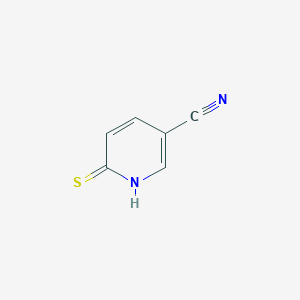
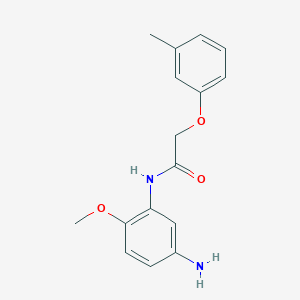
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)
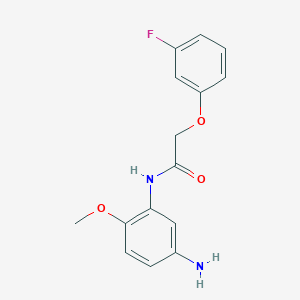
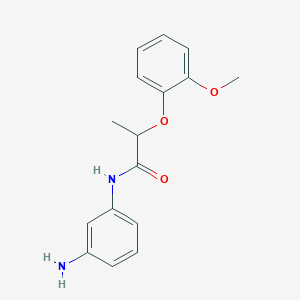

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)
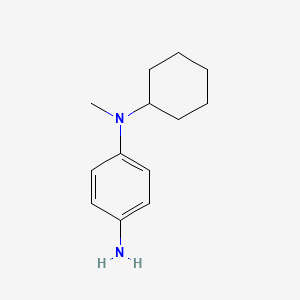
![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)
![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)
![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)